4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the desired thiazole compound.
Reaction Steps:
Formation of Thiosemicarbazone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or amines.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential antimicrobial and anticancer agents.
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways. The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-phenyl-1,3-thiazole
- 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole
- 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Comparison
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, fluorine) can significantly alter the compound’s reactivity and biological activity.
- Reactivity: Compounds with electron-donating groups (e.g., methyl) may be more reactive in electrophilic substitution reactions, while those with electron-withdrawing groups (e.g., fluorine) may be less reactive.
- Biological Activity: The specific substituents can influence the compound’s ability to interact with biological targets, affecting its potency and selectivity.
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJQTBKTWJQBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346189 | |
Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17969-22-1 | |
Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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